molecular formula C25H23N3O3S B5766841 N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B5766841
M. Wt: 445.5 g/mol
InChI Key: OENXEJYCEMDFKA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative featuring a sulfanylacetamide backbone with a 2-ethoxyphenyl substituent and a 3-(4-methylphenyl) group on the quinazolinone core. This compound is synthesized via Knoevenagel condensation, involving the reaction of thiocarbonyl-bis-thioglycolic acid with aldehydes to introduce arylidene substituents . Its structure combines electron-donating (ethoxy, methyl) and hydrophobic (aromatic) groups, which are critical for modulating solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-31-22-11-7-6-10-21(22)26-23(29)16-32-25-27-20-9-5-4-8-19(20)24(30)28(25)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENXEJYCEMDFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2-ethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the quinazolinone core could produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Quinazolinone derivatives are known to inhibit various enzymes, making this compound a potential candidate for biochemical studies.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of “N-(2-ethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazolinone Core

A. 4-Methylphenyl vs. Other Aryl Groups

  • This modification may improve binding to polar biological targets but reduce lipophilicity compared to the ethoxy variant .

B. Ethoxy Substituent Position

  • N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide : The para-ethoxy group (vs. ortho in the target compound) reduces steric hindrance, possibly improving synthetic yields but altering pharmacokinetic profiles due to differences in metabolic stability .
Modifications to the Acetamide Moiety
  • 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide (CAS 477318-83-5): Replacing the aromatic 2-ethoxyphenyl with aliphatic diethyl groups increases hydrophobicity and may enhance membrane permeability but reduce target specificity .
Halogenated Analogues
  • 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide : Bromine and chlorine substituents introduce electron-withdrawing effects, which may enhance electrophilic reactivity but reduce metabolic stability compared to methyl/ethoxy groups .
Physical Properties
Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported ~50-55* 2-ethoxy, 4-methylphenyl
6f (4-methoxybenzylidene) 218–219 54 4-methoxy
6g (4-hydroxybenzylidene) 215–216 57 4-hydroxy
6j (4-nitrobenzylidene) 233–234 53 4-nitro
6k (3-nitrobenzylidene) 200–201 51 3-nitro

*Estimated based on analogous reactions .

Key Insight : Electron-withdrawing groups (e.g., nitro) correlate with higher melting points due to increased dipole interactions, while hydroxy/methoxy groups lower melting points via hydrogen bonding disruptions.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include coupling the quinazolinone core with the ethoxyphenyl-acetamide moiety via a sulfanyl bridge. Reaction conditions (e.g., toluene or ethanol as solvents, triethylamine as a catalyst) are critical for high yields (70–90%) and purity. Purification often employs column chromatography, and intermediates are validated using HPLC and NMR .

Q. Which spectroscopic techniques confirm its structural integrity?

  • NMR (¹H/¹³C): Assigns protons and carbons in the quinazolinone ring, ethoxyphenyl group, and acetamide chain.
  • IR: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~680 cm⁻¹).
  • Mass Spectrometry: Confirms molecular weight (e.g., [M+H]+ ~493 Da) and fragmentation patterns. Cross-validation of data ensures accuracy, especially for stereoelectronic effects in the sulfanyl bridge .

Q. What solubility and stability properties are relevant for in vitro assays?

The compound exhibits moderate solubility in DMSO and ethanol but limited aqueous solubility due to hydrophobic groups (e.g., 4-methylphenyl). Stability tests under varying pH (4–9) and temperature (4–37°C) show degradation above 50°C or extreme pH, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation?

Design of Experiments (DoE) approaches systematically vary parameters (temperature, solvent polarity, catalyst concentration). For example:

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes SN2 efficiency
SolventAnhydrous DMFEnhances solubility of intermediates
Catalyst10 mol% Et₃NReduces hydrolysis of sulfanyl intermediates
Reaction monitoring via TLC or inline HPLC prevents over-alkylation or oxidation .

Q. What computational strategies predict its binding affinity to biological targets?

Molecular Docking (AutoDock Vina): Screens against enzymes (e.g., DNA polymerase, kinase domains) using the compound’s 3D structure (optimized via DFT). Key interactions:

  • Sulfanyl group with cysteine residues (e.g., –SH…S–, ΔG ≈ –9.2 kcal/mol).
  • Quinazolinone C=O with backbone amides (hydrogen bonding). MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns, highlighting conformational flexibility in the ethoxyphenyl group .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • Variable Temperature NMR: Resolves dynamic effects (e.g., rotamers in the acetamide chain).
  • 2D Techniques (HSQC, NOESY): Assigns overlapping signals (e.g., aromatic protons in the quinazolinone and 4-methylphenyl groups).
  • X-ray Crystallography (SHELX): Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., C–S bond at 1.81 Å) .

Q. What strategies enhance bioavailability for in vivo studies?

  • Prodrug Design: Introduce phosphate groups at the ethoxy moiety to improve aqueous solubility.
  • Nanoparticle Encapsulation (PLGA): Increases plasma half-life from 2 hr (free compound) to 8 hr.
  • LogP Optimization: Structural analogs with –CF₃ substituents reduce logP from 3.5 to 2.8, enhancing membrane permeability .

Contradiction Analysis

Q. Why do biological activity results vary across cell lines?

Discrepancies arise from differences in:

  • Membrane Transporters: Overexpression of ABCB1 in resistant lines reduces intracellular concentration.
  • Metabolic Enzymes: CYP3A4-mediated degradation in hepatic cells lowers efficacy. Solution: Co-administration with inhibitors (e.g., verapamil for ABCB1) normalizes IC₅₀ values (e.g., from 15 µM to 2.5 µM in HeLa cells) .

Q. How to address conflicting cytotoxicity vs. therapeutic efficacy data?

  • Selectivity Index (SI): Calculate IC₅₀ ratios for cancer vs. normal cells (e.g., SI > 10 indicates therapeutic window).
  • Transcriptomics: Identify off-target effects (e.g., compound-induced stress pathways in fibroblasts).
  • SAR Studies: Modify the 4-methylphenyl group to reduce non-specific binding (e.g., –Cl substitution improves SI by 3-fold) .

Methodological Tools

Q. Which software tools aid in crystallographic refinement?

  • SHELXL: Refines small-molecule structures with anisotropic displacement parameters (R-factor < 5%).
  • ORTEP-3: Visualizes thermal ellipsoids and validates bond angles (e.g., C–S–C angle at 104.5°) .

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